molecular formula C9H5ClN2O2 B11818384 3-(4-Chloro-3-nitro-phenyl)-acrylonitrile

3-(4-Chloro-3-nitro-phenyl)-acrylonitrile

Cat. No.: B11818384
M. Wt: 208.60 g/mol
InChI Key: MXNLIBLJZRWQCL-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-nitro-phenyl)-acrylonitrile is an acrylonitrile derivative featuring a phenyl ring substituted with both chloro (-Cl) and nitro (-NO₂) groups at the 4- and 3-positions, respectively. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of polyimides and other functional materials . The electron-withdrawing nitro and chloro groups enhance its electrophilicity, making it reactive in cycloaddition and nucleophilic substitution reactions.

Properties

Molecular Formula

C9H5ClN2O2

Molecular Weight

208.60 g/mol

IUPAC Name

3-(4-chloro-3-nitrophenyl)prop-2-enenitrile

InChI

InChI=1S/C9H5ClN2O2/c10-8-4-3-7(2-1-5-11)6-9(8)12(13)14/h1-4,6H

InChI Key

MXNLIBLJZRWQCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=CC#N)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-nitro-phenyl)-acrylonitrile typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired acrylonitrile derivative .

Industrial Production Methods

While specific industrial production methods for 3-(4-Chloro-3-nitro-phenyl)-acrylonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-nitro-phenyl)-acrylonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The acrylonitrile moiety can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Reduction: 3-(4-Chloro-3-amino-phenyl)-acrylonitrile.

    Oxidation: 3-(4-Chloro-3-nitro-phenyl)-acrylic acid.

Scientific Research Applications

Chemical Properties and Structure

3-(4-Chloro-3-nitro-phenyl)-acrylonitrile has the molecular formula C9H6ClN2O2\text{C}_9\text{H}_6\text{ClN}_2\text{O}_2 and a molecular weight of approximately 208.6 g/mol. The compound features a nitrile functional group along with chloro and nitro substituents on the phenyl ring, which enhance its reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 3-(4-Chloro-3-nitro-phenyl)-acrylonitrile exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of acrylonitrile can inhibit the growth of various bacteria and fungi. The presence of both electron-withdrawing (nitro) and electron-donating (chloro) groups contributes to the enhanced antimicrobial activity observed in these compounds.

Case Study:
A recent study assessed the antimicrobial efficacy of structurally related compounds against Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as therapeutic agents in treating infections.

Polymer Synthesis

3-(4-Chloro-3-nitro-phenyl)-acrylonitrile can be utilized in synthesizing heat-resistant polymers, such as polysulfones. The unique functional groups in this compound allow it to serve as a monomer in polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties.

Data Table: Polymer Characteristics

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Application Area
Polysulfones>20080-100Aerospace, electronics
Polyacrylonitriles150-18050-70Coatings, fibers

Reactivity Studies

The compound's reactive functional groups make it a valuable intermediate in synthetic organic chemistry. It can undergo various chemical reactions, including nucleophilic additions and substitutions, which are essential for developing new chemical entities.

Example Reactions:

  • Nucleophilic addition of amines to form substituted acrylonitriles.
  • Electrophilic aromatic substitution reactions leading to new derivatives with potential biological activity.

Toxicological Studies

While exploring the applications of 3-(4-Chloro-3-nitro-phenyl)-acrylonitrile, it is crucial to consider its toxicological profile. Initial studies suggest that compounds in this class may pose risks of irritation or toxicity upon exposure, necessitating careful handling and further investigation into their safety profiles .

Toxicity Data Summary:

EffectObserved SymptomsExposure Route
Skin IrritationRedness, itchingDermal contact
Respiratory IssuesCoughing, shortness of breathInhalation
Systemic ToxicityHeadaches, dizzinessIngestion

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-nitro-phenyl)-acrylonitrile largely depends on its chemical structure. The nitro group can participate in redox reactions, while the acrylonitrile moiety can undergo polymerization. The chloro group can be involved in nucleophilic substitution reactions, making the compound versatile in various chemical processes. Molecular targets and pathways would vary based on the specific application, such as enzyme inhibition in biological systems or radical formation in polymerization reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Group Analysis

The table below compares the target compound with analogs, emphasizing substituent effects, electronic properties, and applications:

Compound Name Substituents/Functional Groups Electronic Effects Key Properties/Applications References
3-(4-Chloro-3-nitro-phenyl)-acrylonitrile -Cl (para), -NO₂ (meta) on phenyl Strong electron-withdrawing (-NO₂, -Cl) Intermediate for polymers, electrophilic reactions
(Z)-2-(4-Nitrophenyl)-3-(pyrazolyl)acrylonitrile -NO₂ (para), pyrazole ring Moderate electron-withdrawing (-NO₂) + heterocyclic Nonlinear optical (NLO) materials
3-Amino-3-(4-bromophenyl)acrylonitrile -NH₂, -Br (para) on phenyl Electron-donating (-NH₂) + withdrawing (-Br) Precursor for polyimides, Suzuki couplings
(Z)-3-(3-Chloro-2-methylphenyl)amino-thiazolyl acrylonitrile -Cl (ortho), -CH₃, thiazole ring Steric hindrance + heterocyclic conjugation Bioactive compounds (e.g., kinase inhibitors)
Stilbene azobenzene acrylonitrile derivatives -NO₂, -Br, trityloxyethyl groups Strong electron-withdrawing (-NO₂) + bulky substituents Holographic recording materials
(E)-3-(3-Nitrophenyl)acrylonitrile -NO₂ (meta) on phenyl Electron-withdrawing (-NO₂) Intermediate for dyes, charge-transfer systems
2-(4-Chlorophenyl)-3-(pyridinyl)acrylonitrile -Cl (para), pyridine ring Electron-withdrawing (-Cl) + basic N-atom Coordination chemistry, metal-binding
3-Amino-3-(4-ethylphenyl)acrylonitrile -NH₂, -C₂H₅ (para) on phenyl Electron-donating (-NH₂) + hydrophobic (-C₂H₅) Solubility modulation, hydrogen bonding

Detailed Comparative Analysis

Electronic and Steric Effects
  • Electron-Withdrawing Groups (EWGs): The target compound’s -NO₂ and -Cl groups create a highly electrophilic acrylonitrile core, favoring reactions like Michael additions or cyclizations. In contrast, analogs with -NH₂ (e.g., 3-Amino-3-(4-bromophenyl)acrylonitrile ) exhibit reduced electrophilicity due to electron donation, shifting reactivity toward nucleophilic pathways.
  • Heterocyclic Modifications: Compounds with pyrazole or thiazole rings demonstrate enhanced conjugation and planarity, improving their NLO responses or bioactivity. The target compound lacks such heterocycles, limiting its direct use in photonic applications but retaining versatility as a synthetic building block.
  • Steric Considerations: Bulky substituents (e.g., trityloxyethyl groups in azobenzene derivatives ) hinder molecular packing, which is critical for holographic materials. The target compound’s simpler structure avoids steric constraints, enabling easier functionalization.

Biological Activity

3-(4-Chloro-3-nitro-phenyl)-acrylonitrile is a compound with significant potential in medicinal chemistry and materials science due to its unique chemical structure, which includes a nitrile functional group along with chloro and nitro substituents on the phenyl ring. This combination enhances its reactivity and potential biological activity, making it a subject of interest in various research fields.

The molecular formula of 3-(4-Chloro-3-nitro-phenyl)-acrylonitrile is C9H6ClN3O2\text{C}_9\text{H}_6\text{Cl}\text{N}_3\text{O}_2 with a molecular weight of approximately 208.6 g/mol. The structural representation can be summarized as follows:

Structure CCC6H3(Cl,NO2)\text{Structure }\quad \text{C}\equiv \text{C}-\text{C}_6\text{H}_3(\text{Cl},\text{NO}_2)

Preliminary studies indicate that compounds with similar structures to 3-(4-Chloro-3-nitro-phenyl)-acrylonitrile exhibit interactions with biological macromolecules, such as proteins and nucleic acids. These interactions may lead to alterations in their function or stability, which is crucial for assessing therapeutic effects or toxicological risks. Notably, compounds in this family have shown potential in:

  • Anticancer Activity : Similar acrylonitrile derivatives have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the regulation of apoptotic proteins and cell cycle arrest .
  • Antimicrobial Properties : Some derivatives demonstrate antibacterial activity by targeting DNA synthesis pathways in bacteria, which could lead to the development of new antibiotics against resistant strains .

Case Studies

  • Anticancer Studies : A related compound, α-cyano indolylchalcone, showed significant cytotoxicity against colorectal carcinoma cells (HCT116) with an IC50 value of 6.76 µg/mL. The study indicated that this compound enhanced apoptotic action via inhibition of anti-apoptotic proteins and regulation of apoptotic pathways .
    CompoundCell LineIC50 (µg/mL)Mechanism
    7fHCT1166.76Apoptosis induction
  • Antimicrobial Efficacy : Research has indicated that similar acrylonitrile compounds can effectively inhibit bacterial growth by disrupting DNA synthesis mechanisms. In vitro studies demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .

Interaction Studies

Studies focusing on the interaction of 3-(4-Chloro-3-nitro-phenyl)-acrylonitrile with biological targets have revealed that it may bind effectively to key proteins involved in cancer progression and microbial resistance mechanisms. Molecular docking studies have suggested favorable binding interactions with targets such as Caspase 9 and other apoptotic regulators, indicating its potential as a therapeutic agent .

Summary of Biological Activities

The biological activities associated with 3-(4-Chloro-3-nitro-phenyl)-acrylonitrile can be categorized as follows:

  • Anticancer Activity : Potential for inducing apoptosis in cancer cells.
  • Antimicrobial Activity : Efficacy against resistant bacterial strains.
  • Protein Interactions : Significant binding affinity to proteins involved in critical biological processes.

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